molecular formula C11H17ClN4O B1427530 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine CAS No. 1307087-85-9

6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine

Cat. No.: B1427530
CAS No.: 1307087-85-9
M. Wt: 256.73 g/mol
InChI Key: XZUYZWGUEVJFMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is characterized by a pyrimidine ring substituted with a chlorine atom and a morpholinopropyl group. Further structural analysis would require more specific data or computational modeling.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 350.3±32.0 °C . More detailed properties such as melting point, density, and solubility would require additional data or experimental determination.

Scientific Research Applications

Potential Inhibitors for Cysteine Proteases

Researchers have explored the analogues of compounds related to "6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine" for their potential as inhibitors of cysteine proteases cruzain and rhodesain, which are crucial in the lifecycle of parasites causing Chagas disease. The synthesized analogues showed promising activity against these enzymes and the Trypanosoma cruzi, indicating potential applications in developing new treatments for Chagas disease (Braga et al., 2017).

Heterocyclic Chemistry and Synthetic Methodologies

Studies have also focused on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds allow further exploration of their pharmacological activities, demonstrating the compound's role in expanding the toolkit of heterocyclic chemistry for drug discovery (Zaki et al., 2017).

Antimicrobial and Antitubercular Activities

Analogues have been synthesized for evaluating antimicrobial, antitubercular, and antioxidant activities. These studies provide insights into designing antibacterial and antituberculosis compounds based on the pyrimidine core structure, indicating its potential in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Activities

Research into furochromone pyrimidine derivatives related to "this compound" has shown promising anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new therapies for inflammatory and pain-related conditions (Abu‐Hashem & Youssef, 2011).

Development of Bioactive Compounds

Further investigations have led to the synthesis of bioactive compounds with antibacterial activity against various pathogens, highlighting the versatile applications of pyrimidin-4-amine derivatives in developing new antimicrobial agents (Thanusu et al., 2010).

Future Directions

The future directions for research on 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine and related compounds could involve further exploration of their potential applications, such as their use as fungicides . Additionally, the development of more efficient synthesis methods and the investigation of their mechanism of action could be valuable areas of study.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in some cases . Furthermore, this compound can modulate metabolic pathways, impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity . This binding can lead to the inhibition or activation of these enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell . For example, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism . Additionally, it can affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as it needs to reach its target sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-10-8-11(15-9-14-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUYZWGUEVJFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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